2-メルカプトベンゾイミダゾール

概要

説明

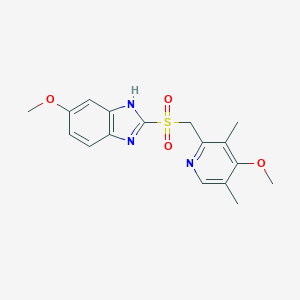

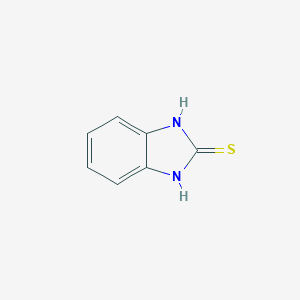

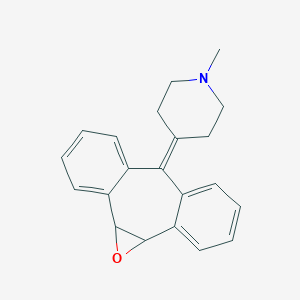

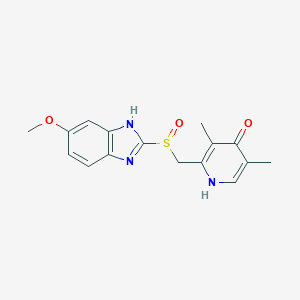

2-メルカプトベンゾイミダゾールは、化学式C₇H₆N₂Sを持つ有機硫黄化合物です。 それは、特に腐食防止剤としての様々な用途で広く研究されている白色固体です 。 この化合物は、第2位にメルカプト(チオール)基を持つベンゾイミダゾール環を特徴とし、チオ尿素誘導体となります 。

2. 製法

合成経路と反応条件: 2-メルカプトベンゾイミダゾールは、いくつかの方法で合成できます。

- クロロホルム中でのチオホスゲンとの反応 。

- 水性チオシアン酸カリウムとの加熱 、ここで2-アミノフェニルチオ尿素が副産物として生じます 。

- 塩酸塩をチオ尿素と170-180℃で加熱 。

o-フェニレンジアミンと二硫化炭素の縮合: アルカリ性アルコール溶液中。

工業的製造方法: 2-メルカプトベンゾイミダゾールの工業的製造は、通常、o-フェニレンジアミンと二硫化炭素をアルカリ性媒体中で反応させ、その後精製工程を行って純粋な化合物を得ます 。

科学的研究の応用

2-Mercaptobenzimidazole has a wide range of applications in scientific research:

- Chemistry: Used as a ligand in coordination chemistry to form complexes with metals .

- Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules .

- Medicine: Explored for its antimicrobial, antifungal, and anticancer properties .

- Industry: Employed as a corrosion inhibitor for metals and as an intermediate in the synthesis of pharmaceuticals .

作用機序

2-メルカプトベンゾイミダゾールの作用機序には、金属表面および生体分子との相互作用が含まれます。

- 腐食防止: それは金属表面上に保護膜を形成し、酸化と腐食を防ぎます 。

- 酵素阻害: この化合物は、酵素の活性部位に結合してその活性を阻害することができます 。

- 抗菌活性: それは微生物の細胞膜を破壊し、その死をもたらします 。

6. 類似化合物の比較

2-メルカプトベンゾイミダゾールは、以下のような他のチオ尿素誘導体と類似しています。

ユニークさ: 2-メルカプトベンゾイミダゾールは、その特異的な構造により、金属と安定な錯体を形成し、幅広い生物活性を示すことが可能であり、ユニークです 。

生化学分析

Biochemical Properties

2-Mercaptobenzimidazole can interact with various biomolecules. For instance, it has been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD), forming a complex through hydrogen bonds and van der Waals forces . This interaction causes some microenvironmental and secondary structure changes in Cu/ZnSOD .

Cellular Effects

The interaction of 2-Mercaptobenzimidazole with Cu/ZnSOD can result in the inhibition of Cu/ZnSOD activity This suggests that 2-Mercaptobenzimidazole can influence cell function by modulating the activity of key enzymes

Molecular Mechanism

At the molecular level, 2-Mercaptobenzimidazole binds into the Cu/ZnSOD interface of two subdomains, causing changes in the enzyme’s structure and function . This binding interaction could potentially lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptobenzimidazole can change over time. For example, a protective film formed by 2-Mercaptobenzimidazole on an aluminum alloy surface maintained 65% inhibiting efficiency after one day, but this efficiency dropped to 21% after 14 days due to electrolyte ingress .

Transport and Distribution

The compound’s ability to form a protective film on metal surfaces suggests that it may be capable of localizing to specific areas within a system .

Subcellular Localization

Given its ability to interact with enzymes such as Cu/ZnSOD , it’s possible that the compound may localize to areas of the cell where these enzymes are present.

準備方法

Synthetic Routes and Reaction Conditions: 2-Mercaptobenzimidazole can be synthesized through several methods:

- Reaction with thiophosgene in chloroform .

- Heating with aqueous potassium thiocyanate , where 2-aminophenylthiourea is a by-product .

- Heating the hydrochloride with thiourea to 170-180°C .

Condensation of o-phenylenediamine with carbon disulfide: in an alkaline alcoholic solution.

Industrial Production Methods: The industrial production of 2-mercaptobenzimidazole typically involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline medium, followed by purification processes to obtain the pure compound .

化学反応の分析

2-メルカプトベンゾイミダゾールは、以下を含む様々な化学反応を起こします。

- 酸化: それは、ジスルフィドを形成するために酸化することができます。

- 還元: この化合物は、対応するチオールを形成するために還元することができます。

- 置換: それは金属と反応して金属-メルカプトベンゾイミダゾール錯体を形成します 。

一般的な試薬と条件:

- 酸化反応には過酸化水素などの酸化剤 。

- 還元反応には水素化ホウ素ナトリウムなどの還元剤 。

- 金属塩 は、金属錯体を形成するための置換反応に使用されます 。

主な製品:

- 酸化によるジスルフィド 。

- 還元によるチオール 。

- 金属錯体 は、置換反応から得られます 。

4. 科学研究への応用

2-メルカプトベンゾイミダゾールは、科学研究において幅広い用途があります。

類似化合物との比較

2-Mercaptobenzimidazole is similar to other thiourea derivatives such as:

- 2-Mercaptoimidazole: Also a thiourea derivative with similar corrosion inhibition properties .

- 2-Mercaptobenzothiazole: Another thiourea derivative used as a corrosion inhibitor and in rubber vulcanization .

Uniqueness: 2-Mercaptobenzimidazole is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad range of biological activities .

特性

IUPAC Name |

1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3030-80-6 (zinc[2:1] salt) | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025536 | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | SID24816414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-39-1 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/619CVM6HOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

577 to 579 °F (NTP, 1992) | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that 2-mercaptobenzimidazole derivatives can inhibit key enzymes involved in inflammation, such as 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) []. By inhibiting these enzymes, these derivatives effectively reduce the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandins [].

A: Yes, certain 2-mercaptobenzimidazole derivatives, like MBAA5, have demonstrated an ability to inhibit gastric H+/K+ ATPase []. This enzyme plays a crucial role in gastric acid secretion, and its inhibition contributes to gastroprotective effects.

A: 2-Mercaptobenzimidazole forms a protective film on metal surfaces by chemisorption. It reacts with the metal, forming copper 2-mercaptobenzimidazolates in the case of copper, which effectively prevent corrosive agents from reaching the metal surface [].

ANone: The molecular formula of 2-mercaptobenzimidazole is C7H6N2S, and its molecular weight is 150.20 g/mol.

ANone: Researchers utilize a range of spectroscopic methods for structural characterization:

- FTIR: Identifies functional groups based on their characteristic vibrations [, , , , , ].

- NMR (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure [, , , , , ].

- UV-Visible Spectroscopy: Analyzes the absorption and transmission of light through the compound, offering insights into its electronic structure [, ].

A: Studies show that the inhibition efficiency of 2-mercaptobenzimidazole decreases with increasing temperature []. This behavior suggests that the adsorption of the compound on the metal surface is weakened at higher temperatures.

A: Research indicates that 2-MBI promotes adhesion by undergoing a ring-opening reaction with epoxy groups present in materials like epoxy resins []. This reaction leads to the formation of a strong interfacial layer that enhances the adhesion between the epoxy resin and metallic surfaces like copper and iron.

A: In the two-phase catalyzed S-substitution reaction of 2-mercaptobenzimidazole, low KOH concentration favors the selective substitution of the hydrogen atom attached to the sulfur atom with α-bromo-m-xylene []. This selectivity is crucial for controlling the reaction outcome and obtaining the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)